![molecular formula C21H18N2O3 B14174741 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid CAS No. 918957-81-0](/img/structure/B14174741.png)
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is a complex organic compound that features a pyrene moiety linked to an amino acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid typically involves the following steps:
Formation of the Pyrene Derivative: The pyrene moiety is first functionalized to introduce reactive groups that can participate in further reactions. This often involves nitration, reduction, and subsequent functional group transformations.
Coupling with Amino Acid: The functionalized pyrene derivative is then coupled with an amino acid derivative under specific conditions. This step may involve the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the amide bond.
Purification: The final product is purified using techniques such as column chromatography or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process optimization focuses on maximizing the efficiency of each reaction step and minimizing the production of by-products.
Chemical Reactions Analysis
Types of Reactions
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid can undergo various chemical reactions, including:
Oxidation: The pyrene moiety can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the functional groups on the pyrene ring or the amino acid moiety.
Substitution: The compound can participate in substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may introduce hydroxyl or carbonyl groups, while reduction may yield alcohols or amines.
Scientific Research Applications
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in fluorescence studies due to the pyrene moiety’s fluorescent properties.
Biology: The compound can be used to study protein-ligand interactions and enzyme activity.
Industry: The compound’s unique properties make it useful in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid involves its interaction with specific molecular targets. The pyrene moiety can intercalate into DNA or interact with proteins, affecting their function. The amino acid component can facilitate binding to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-[[(2S)-2-amino-3-phenylpropanoyl]amino]acetic acid: This compound features a phenyl group instead of a pyrene moiety, resulting in different chemical and biological properties.
2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetic acid: The presence of a hydroxyl group on the phenyl ring introduces additional reactivity and potential hydrogen bonding interactions.
Uniqueness
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid is unique due to the presence of the pyrene moiety, which imparts distinct fluorescent properties and the ability to interact with aromatic systems. This makes it particularly valuable in applications requiring fluorescence-based detection or interaction with nucleic acids and proteins.
Properties
CAS No. |
918957-81-0 |
|---|---|
Molecular Formula |
C21H18N2O3 |
Molecular Weight |
346.4 g/mol |
IUPAC Name |
2-[[(2S)-2-amino-3-pyren-1-ylpropanoyl]amino]acetic acid |
InChI |
InChI=1S/C21H18N2O3/c22-17(21(26)23-11-18(24)25)10-15-7-6-14-5-4-12-2-1-3-13-8-9-16(15)20(14)19(12)13/h1-9,17H,10-11,22H2,(H,23,26)(H,24,25)/t17-/m0/s1 |
InChI Key |
UCTSFTMCMVPXBA-KRWDZBQOSA-N |
Isomeric SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C[C@@H](C(=O)NCC(=O)O)N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CC(C(=O)NCC(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


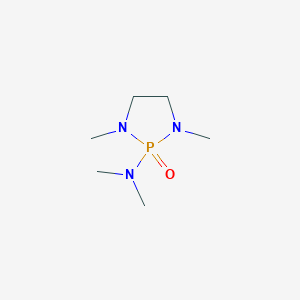
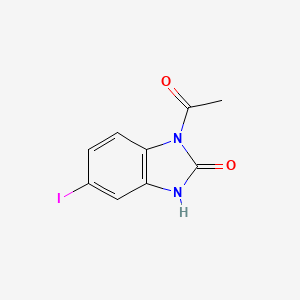
![1-(Benzo[B]thiophen-5-YL)-4-vinylimidazolidin-2-one](/img/structure/B14174674.png)
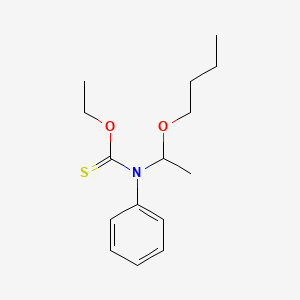
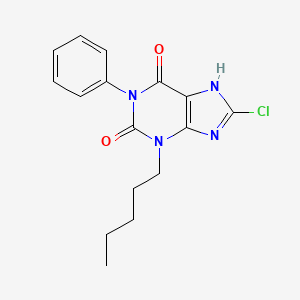
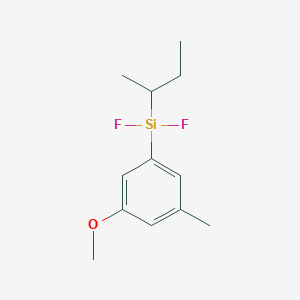
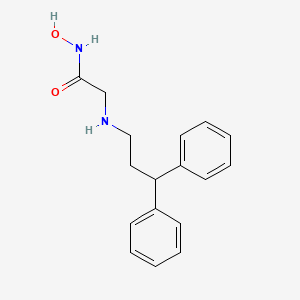
![3-{3-[6-(4-Fluorophenyl)pyridin-3-yl]propyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14174719.png)
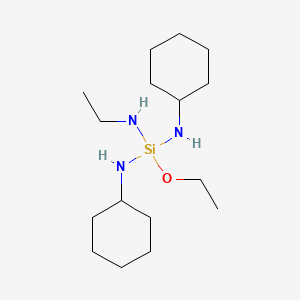
![Benzenesulfonamide, N-[2-[2-[(3aS,6aS)-hexahydro-1-(1-methyl-4-piperidinyl)pyrrolo[3,4-b]pyrrol-5(1H)-yl]-2-oxoethoxy]ethyl]-4-methoxy-N,2,6-trimethyl-](/img/structure/B14174726.png)
![1-[[4-(Imidazol-1-ylmethyl)-2,5-dimethylphenyl]methyl]imidazole](/img/structure/B14174733.png)
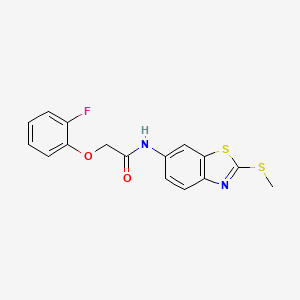
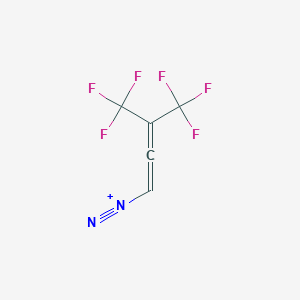
![6-(1-Benzofuran-2-yl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14174763.png)
